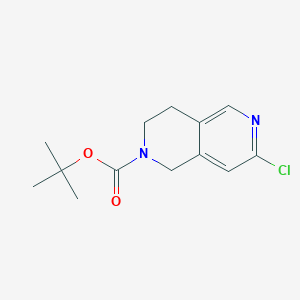

Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate

Description

Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated 2,6-naphthyridine core. The molecule includes a tert-butyl carbamate group at position 2 and a chlorine substituent at position 7. This structure is significant in medicinal chemistry, particularly as a precursor for synthesizing bioactive molecules or as a building block in drug discovery. The tert-butyl group enhances steric protection of the carbamate moiety during synthetic processes, while the chlorine atom may influence electronic properties and reactivity .

Properties

IUPAC Name |

tert-butyl 7-chloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-5-4-9-7-15-11(14)6-10(9)8-16/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEUYGQXJOTAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CN=C(C=C2C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate typically involves:

- Formation of the naphthyridine ring system,

- Introduction of the chlorine substituent at the 7-position,

- Installation of the tert-butyl ester protecting group at the 2-carboxylate position,

- Reduction or partial hydrogenation to achieve the 3,4-dihydro state of the naphthyridine ring.

The tert-butyl ester group is favored due to its stability and facile removal under acidic conditions, making it a convenient protecting group during multi-step synthesis.

Detailed Preparation Methods

Construction of the Naphthyridine Core

A common approach involves cyclization reactions such as Pictet–Spengler-type cyclization or Heck reactions to build the bicyclic naphthyridine scaffold. However, for this compound, asymmetric synthesis methods have been developed to improve yield and stereochemical control.

Heck Reaction and Cyclization: The Heck coupling of 2-chloropyridine with ethylene gas followed by one-pot cyclization and amination of 3-acyl-2-vinylpyridine intermediates can efficiently construct the naphthyridine core with high yield and enantioselectivity.

Asymmetric Transfer Hydrogenation: The chiral stereogenic center in the dihydronaphthyridine core is established by enantioselective transfer hydrogenation of dihydronaphthyridine intermediates, which allows for high optical purity (>98% ee) and reduces the number of synthetic steps significantly.

Installation of the tert-Butyl Ester

The tert-butyl ester group is typically introduced via esterification of the corresponding carboxylic acid or by using tert-butyl protecting groups during the synthesis. This group is stable under many reaction conditions but can be removed under acidic conditions for further functionalization.

Representative Synthetic Route Summary

Research Findings and Improvements

- The newly developed synthetic routes reduce the number of linear steps from nine to six, significantly improving overall yield from approximately 4% to 25%.

- The process avoids chromatographic purification, making it more suitable for scale-up and industrial applications.

- The use of asymmetric synthesis methods ensures high optical purity, which is critical for pharmaceutical intermediates.

- The tert-butyl ester group provides a balance of stability during synthesis and ease of removal in later stages.

Physical and Chemical Data Relevant to Preparation

| Property | Data |

|---|---|

| Molecular Formula | C13H17ClN2O2 |

| Molecular Weight | 268.74 g/mol |

| CAS Number | 1060816-50-3 |

| Purity (Commercial Samples) | ≥98% |

| Storage Conditions | Dry, sealed place, 4°C recommended |

| SMILES | CC(C)(C)OC(=O)N1CCC2=CN=C(C=C2C1)Cl |

| Stability | Stable under standard laboratory conditions |

Summary Table of Key Preparation Aspects

| Aspect | Details |

|---|---|

| Core Scaffold Formation | Heck reaction, cyclization, and amination of vinylpyridine derivatives |

| Stereochemistry Control | Enantioselective transfer hydrogenation for chiral center formation |

| Chlorine Introduction | Via chlorinated precursors or selective halogenation |

| Ester Group Installation | tert-Butyl esterification for protection and ease of deprotection |

| Yield and Purity | Overall yield improved to ~25%, purity ≥98% |

| Scalability | Chromatography-free process suitable for scale-up |

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced naphthyridine derivatives, and substituted naphthyridine compounds.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate is primarily investigated for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, making it relevant in drug discovery processes.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. Studies focusing on the synthesis of similar naphthyridine derivatives have shown promising results against various bacterial strains, suggesting that this compound could be explored for its antimicrobial efficacy .

Agricultural Chemistry

The compound may also find applications in agricultural chemistry as a potential pesticide or herbicide. The naphthyridine framework is known to possess bioactive properties that can be beneficial in protecting crops from pests.

Case Study: Herbicidal Activity

Research into similar compounds has demonstrated their effectiveness as herbicides. By modifying the naphthyridine structure, researchers have been able to enhance selectivity and potency against specific weed species. This suggests that this compound could be synthesized and tested for herbicidal activity .

Material Science

In material science, the compound's unique properties may allow it to be used in the development of new materials with specific functionalities. Its stability and reactivity could contribute to the creation of advanced polymers or coatings.

Case Study: Polymer Synthesis

Studies have explored the incorporation of naphthyridine derivatives into polymer matrices to improve mechanical properties and thermal stability. The addition of this compound could enhance these characteristics further due to its unique chemical structure .

Mechanism of Action

The mechanism by which tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate exerts its effects depends on its specific derivatives and applications. Generally, these compounds may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

tert-Butyl 7-(1-hydroxypropan-2-yl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

- Core Structure : 1,8-naphthyridine (vs. 2,6-naphthyridine in the target compound).

- Substituents : A hydroxypropyl group at position 7 replaces the chlorine atom.

- Molecular Weight : 292.37 g/mol (vs. ~268.45 g/mol for the target compound, estimated).

- Applications : The hydroxypropyl group may enhance solubility or enable further functionalization, making it suitable for prodrug development or targeted delivery systems .

Ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate

- Core Structure: Piperidine (a monocyclic amine vs. bicyclic naphthyridine).

- Substituents : Features a tert-butyl ester and ketone group, differing in electronic and steric effects compared to the carbamate and chlorine in the target compound.

- Synthesis Yield : 50% via alkylation of ethyl 4-oxopiperidine-1-carboxylate with tert-butyl bromoacetate .

Physicochemical and Spectral Properties

Challenges and Opportunities

- Research Gaps: Limited spectral or crystallographic data for the target compound in the provided evidence underscores the need for further structural characterization using tools like SHELX .

Biological Activity

Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate (CAS: 1060816-50-3) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C13H17ClN2O2

- Molecular Weight : 268.74 g/mol

- IUPAC Name : this compound

- Purity : 97%

The compound is believed to exert its biological effects primarily through interactions with specific molecular targets involved in various signaling pathways. Notably, it has been associated with inhibition of Class I PI3-kinase enzymes, which play a crucial role in tumorigenesis and cellular proliferation . This inhibition may contribute to its potential anti-tumor activity.

Antitumor Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant antitumor effects. For instance, studies have shown that certain naphthyridine derivatives can inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell survival and apoptosis . The specific activity of this compound remains to be fully elucidated but preliminary data suggest a promising profile.

Case Studies and Research Findings

- In vitro Studies : In laboratory settings, compounds similar to tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine have demonstrated potent cytotoxic effects against various cancer cell lines. For example, a study highlighted the effectiveness of related compounds in inhibiting cell growth in leukemia models .

- Mechanistic Insights : The inhibition of PI3K signaling pathways has been linked to the reduction of tumor cell invasion and metastasis. This suggests that tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine might function as a valuable therapeutic agent in oncology .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, methodologies for analogous heterocycles suggest solvent-free synthesis under infrared irradiation or photochemical activation. For example:

- Infrared irradiation can promote solvent-free cyclization reactions for 3,4-dihydro-2(1H)-pyridones, ensuring eco-friendly conditions and moderate-to-high yields .

- Photochemical methods using light and catalytic bases (e.g., DBU) have achieved high selectivity in synthesizing 3,4-dihydroquinolinones, which could be adapted for naphthyridine derivatives . Table 1 : Comparison of applicable methods for related heterocycles:

| Method | Activating Mode | Conditions | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| Infrared irradiation | Solvent-free | Eco-friendly | High | Moderate | |

| Photochemical | Light/DBU | Methanol | High | High |

Q. How should researchers handle and store this compound safely in laboratory settings?

Based on safety data for structurally similar tert-butyl derivatives:

- GHS Classification : Likely acute toxicity, skin/eye irritation, and organ toxicity (analogous to tert-butyl 7-fluoro-3,4-dihydroisoquinoline derivatives) .

- Handling : Use fume hoods, avoid dust formation, and wear nitrile gloves, goggles, and lab coats.

- Storage : Keep in a cool, ventilated area away from oxidizing agents. Use inert gas (e.g., argon) for moisture-sensitive batches .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- 1H NMR : Analyze proton environments (e.g., tert-butyl groups at ~1.4 ppm, aromatic protons at 7–8 ppm). Use deuterated DMSO for resolving exchangeable protons (e.g., NH) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1710 cm⁻¹) and heterocyclic ring vibrations (~1650 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (exact mass data not available in evidence, but ESI-MS is recommended for tert-butyl carbamates).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and selectivity of the target compound?

- Solvent Selection : Solvent-free conditions under infrared irradiation minimize side reactions and enhance energy efficiency .

- Catalytic Additives : Use DBU (1,8-diazabicycloundec-7-ene) to stabilize intermediates in photochemical reactions, improving regioselectivity .

- Temperature Control : Lower temperatures (<50°C) reduce decomposition risks for thermally sensitive tert-butyl groups .

Q. What strategies can resolve discrepancies in spectroscopic data during structural elucidation?

- Comparative Analysis : Cross-reference NMR/IR data with structurally similar compounds (e.g., tert-butyl 7-fluoro analogs) to identify shifts caused by chlorine substitution .

- 2D NMR : Use COSY and HSQC to resolve overlapping signals in aromatic regions.

- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation (not covered in evidence but recommended).

Q. How can computational modeling aid in predicting the reactivity of this compound in heterocyclic synthesis?

- DFT Calculations : Model transition states for cyclization steps to predict regioselectivity in naphthyridine formation.

- Solvent Effects : Simulate polarity and steric effects of tert-butyl groups on reaction pathways (e.g., steric hindrance at the 2-position) .

- Reaction Kinetics : Use software like Gaussian or ORCA to optimize photochemical activation parameters (e.g., wavelength, energy barriers) .

Key Research Challenges and Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.